molecular formula C15H12FN3OS B11683956 (2E)-5-(4-fluorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

(2E)-5-(4-fluorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B11683956
M. Wt: 301.3 g/mol
InChI Key: OJOXIPILLXOGHW-UHFFFAOYSA-N
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Description

(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzylamine with pyridine-2-carbaldehyde, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

  • (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • (2E)-5-[(4-METHOXYPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Comparison:

  • Uniqueness: The presence of the fluorine atom in (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro or methoxy analogs.
  • Reactivity: The fluorine substituent may influence the compound’s reactivity in chemical reactions, making it more or less reactive than similar compounds with different substituents.

Properties

Molecular Formula

C15H12FN3OS

Molecular Weight

301.3 g/mol

IUPAC Name

(2E)-5-[(4-fluorophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12FN3OS/c16-11-6-4-10(5-7-11)9-12-14(20)19-15(21-12)18-13-3-1-2-8-17-13/h1-8,12H,9H2,(H,17,18,19,20)

InChI Key

OJOXIPILLXOGHW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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